molecular formula C19H23NO3S B2955459 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1396674-48-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2955459
CAS No.: 1396674-48-8
M. Wt: 345.46
InChI Key: IFDKLDYEMQNNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound offered for investigative purposes in chemical and pharmacological research. This molecule features a hybrid structure incorporating multiple pharmacophores of high interest in medicinal chemistry, including a thiophene ring, a cyclopropyl group, a hydroxyethyl linker, and a 4-ethoxyphenyl acetamide moiety . The thiophene ring is a privileged scaffold in drug discovery, known to contribute to potent biological activity by participating in drug-receptor interactions and serving as a bio-isostere for phenyl rings, which can improve metabolic stability and binding affinity . Researchers may explore this compound as a potential ligand for various biological targets or as a key intermediate in the synthesis of more complex molecules. Its structure suggests potential for application in structure-activity relationship (SAR) studies, particularly in areas where related acetamide and thiophene-containing compounds have shown activity . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-2-23-16-9-5-14(6-10-16)12-18(21)20-13-19(22,15-7-8-15)17-4-3-11-24-17/h3-6,9-11,15,22H,2,7-8,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKLDYEMQNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H23NO4S
Molecular Weight: 381.5 g/mol
CAS Number: 1396852-35-9

The compound consists of a cyclopropyl group, a thiophene ring, and an ethoxyphenyl moiety, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: A suitable cyclopropyl precursor reacts with thiophene derivatives.
  • Hydroxylation: The intermediate undergoes hydroxylation using reagents like hydrogen peroxide.
  • Coupling Reaction: The hydroxylated intermediate is coupled with 4-ethoxyphenyl acetamide using coupling agents such as EDCI or DCC.

Biological Activity

This compound exhibits several biological activities:

The compound interacts with specific molecular targets, such as enzymes and receptors, through mechanisms including:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions: The cyclopropyl and thiophene groups enhance hydrophobic interactions.
  • π–π Stacking: Aromatic rings can participate in π–π stacking interactions with nucleobases or aromatic amino acids.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target IC50 Value (µM) Reference
COX-1 InhibitionCyclooxygenase 119.45 ± 0.07
COX-2 InhibitionCyclooxygenase 242.1 ± 0.30
Anti-inflammatory ActivityRAW264.7 cellsNot specified

Case Studies

  • Anti-inflammatory Effects:
    A study demonstrated that derivatives similar to this compound showed significant inhibition of COX enzymes, indicating potential use in treating inflammatory conditions .
  • Hepatic Fibrosis Model:
    In animal models of hepatic fibrosis, compounds with similar structures were shown to inhibit collagen prolyl-4-hydroxylase, suggesting that they may reduce fibrotic tissue formation .
  • Cell Proliferation Assays:
    MTT assays on hepatic stellate cells indicated that the compound could modulate cell proliferation, potentially influencing liver health and regeneration processes .

Comparison with Similar Compounds

Structural and Functional Insights

Thiophene vs. Other Heterocycles :
The thiophen-2-yl group in the target compound and N-(4-Bromophenyl)-2-(2-thienyl)acetamide may confer antimycobacterial properties, as seen in related thiophene-acetamide derivatives. In contrast, compounds with triazolylsulfanyl () or thiazolyl groups () lack direct activity reports but may exhibit varied binding affinities due to sulfur-containing heterocycles .

Ethoxyphenyl Substitution :
The 4-ethoxyphenyl group in the target compound and N-(4-ethoxyphenyl)acetamide likely enhances lipophilicity and metabolic stability compared to simpler phenyl or halogenated (e.g., 4-bromophenyl in ) derivatives. Ethoxy groups can reduce oxidative metabolism, extending half-life .

Cyclopropyl and Hydroxy Groups: The cyclopropyl moiety in the target compound is unique among the compared structures. The hydroxy group on the ethyl chain could enhance solubility via hydrogen bonding, contrasting with non-polar substituents like cyclohexyl in .

Pharmacological Potential

  • While direct data are lacking, the thiophene and ethoxyphenyl motifs align with compounds showing antimycobacterial () and metabolic stability () .
  • The hydroxy group may improve aqueous solubility relative to N-cyclohexyl derivatives (), which prioritize lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.